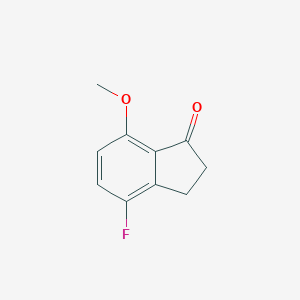
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, also known as 4-Fluoro-7-methoxyinden-1-one, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that has a melting point of 73-75 °C and is soluble in organic solvents. It has a wide range of applications in organic synthesis, pharmaceutical research, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of complex molecules involving 4-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one derivatives plays a crucial role in structural chemistry, facilitating the creation of compounds with specific properties. For instance, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol demonstrates the compound's utility in forming orthorhombic structures, which are stabilized by intermolecular hydrogen bonding (Xu Liang, 2009).
Fluorofunctionalization and Molecular Modification
- The compound has been used in fluorofunctionalization processes to introduce fluorine atoms into organic molecules, demonstrating its versatility in organic synthesis. For example, 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is an effective reagent for selective fluorofunctionalization of alkenes under mild conditions, highlighting the compound's role in regioselective formation of fluoro-derivatives (S. Stavber et al., 1995).
Applications in Material Science
- In materials science, the compound's derivatives are investigated for their photoresponsive behavior and electronic properties. Studies on fluorinated liquid crystals, for example, have provided insights into enhancing UV stability and conductivity through structural modification, illustrating the compound's potential in developing advanced materials (P. L. Praveen & D. Ojha, 2012).
Biological and Pharmacological Potential
- Research into the bioactivity of 4-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one derivatives has uncovered potential pharmacological applications. For example, new derivatives synthesized for bioactivity studies have shown promising results as inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes, indicating potential therapeutic applications (H. Gul et al., 2016).
Antibacterial Applications
- The compound's derivatives have also been explored for their antibacterial properties, demonstrating effectiveness against various bacterial strains. This suggests potential applications in developing new antibacterial agents, highlighting the compound's significance in medicinal chemistry (Ramesh M. Shingare et al., 2017).
Eigenschaften
IUPAC Name |
4-fluoro-7-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJPSYZJIFLOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562554 | |
| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
127033-13-0 | |
| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
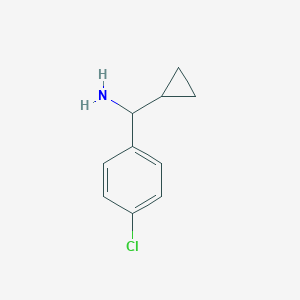
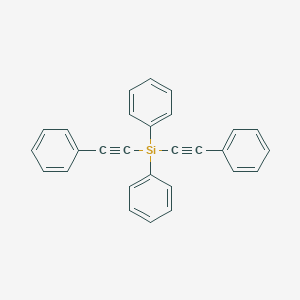
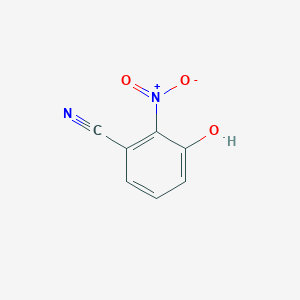
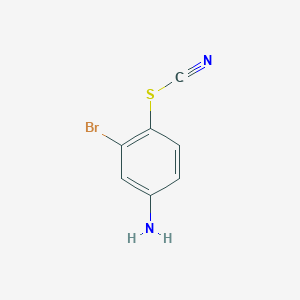
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
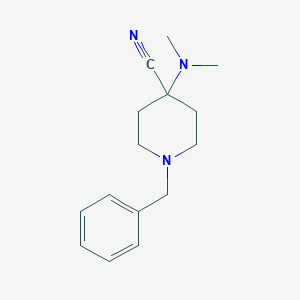

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)
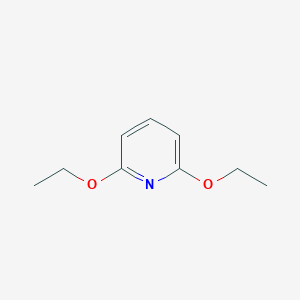
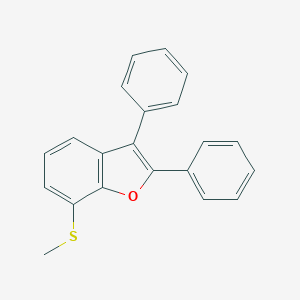
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)